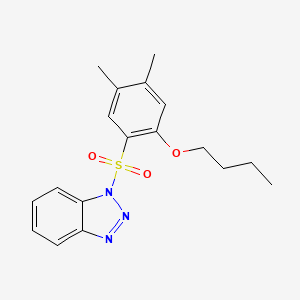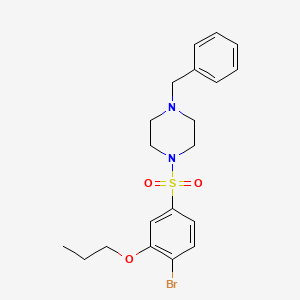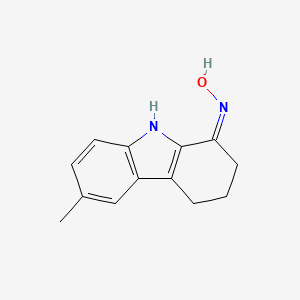![molecular formula C17H18Br2N2O3S B604836 4-{4-[(2,5-dibromophenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether CAS No. 1118790-79-6](/img/structure/B604836.png)
4-{4-[(2,5-dibromophenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[(2,5-dibromophenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether is a synthetic organic compound that features a piperazine ring substituted with a 2,5-dibromobenzenesulfonyl group and a 4-methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-{4-[(2,5-dibromophenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether can be synthesized through a multi-step process involving the following key steps:
Formation of 2,5-dibromobenzenesulfonyl chloride: This intermediate is prepared by reacting 2,5-dibromobenzenesulfonic acid with thionyl chloride under reflux conditions.
Nucleophilic substitution: The 2,5-dibromobenzenesulfonyl chloride is then reacted with 4-(4-methoxyphenyl)piperazine in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 4-{4-[(2,5-dibromophenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under reducing conditions.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted derivatives with different nucleophiles.
- Oxidized products with hydroxyl or carbonyl groups.
- Reduced products with sulfide or thiol groups.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.
Biological Studies: It can be used as a probe to study the interactions of sulfonyl-containing compounds with biological targets.
Mécanisme D'action
The mechanism of action of 4-{4-[(2,5-dibromophenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the piperazine ring can enhance binding affinity through hydrophobic interactions.
Comparaison Avec Des Composés Similaires
1-(2,5-Dichlorobenzenesulfonyl)-4-(4-methoxyphenyl)piperazine: Similar structure but with chlorine atoms instead of bromine.
1-(2,5-Dibromobenzenesulfonyl)-4-(4-hydroxyphenyl)piperazine: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: 4-{4-[(2,5-dibromophenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether is unique due to the presence of both bromine atoms and a methoxy group, which can influence its reactivity and interactions with other molecules. The bromine atoms can participate in halogen bonding, while the methoxy group can enhance solubility and modify electronic properties.
Propriétés
Numéro CAS |
1118790-79-6 |
|---|---|
Formule moléculaire |
C17H18Br2N2O3S |
Poids moléculaire |
490.2g/mol |
Nom IUPAC |
1-(2,5-dibromophenyl)sulfonyl-4-(4-methoxyphenyl)piperazine |
InChI |
InChI=1S/C17H18Br2N2O3S/c1-24-15-5-3-14(4-6-15)20-8-10-21(11-9-20)25(22,23)17-12-13(18)2-7-16(17)19/h2-7,12H,8-11H2,1H3 |
Clé InChI |
JARRDVCULIFVMW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B604760.png)
amine](/img/structure/B604761.png)
![2-(2-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol](/img/structure/B604762.png)
![5-Phenyl-7-pyrrolidin-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B604763.png)
![1-(3-hydroxy-1-benzothiophen-2-yl)-2-{[5-(4-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B604764.png)
![Ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate](/img/structure/B604766.png)
![N'-[(E)-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]-2-(1H-INDOL-3-YL)ACETOHYDRAZIDE](/img/structure/B604767.png)
![8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B604770.png)



